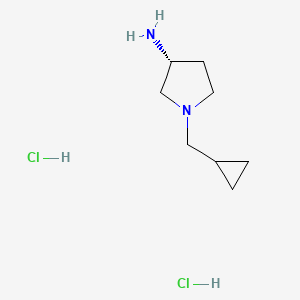

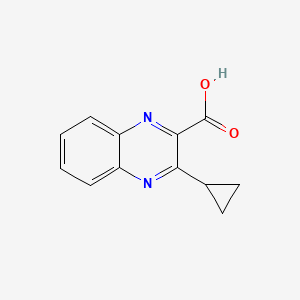

(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride, also known as CPP or CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which catalyzes the degradation of GABA, an important neurotransmitter in the central nervous system. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which has been shown to have a variety of beneficial effects in animal models and in humans.

Scientific Research Applications

JAK1 Inhibition

®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride: has been investigated as a JAK1-selective inhibitor. Researchers designed it based on the structural combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine. The compound, specifically ®-3-(7-(methyl (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (referred to as ®-6c ), exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2. In vitro ADME (absorption, distribution, metabolism, and excretion), hERG (human ether-a-go-go-related gene) studies, kinase profiling, and pharmacokinetic tests were performed to optimize it as a lead compound. Furthermore, in vivo studies in mice and rats confirmed its efficacy in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models .

a. Neuroscience: Given its unique structure, researchers might investigate whether ®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride affects neuronal function, neurotransmitter release, or neuroprotection.

b. Antiviral Properties: Considering the role of JAK-STAT signaling in antiviral responses, this compound could be explored as a potential antiviral agent.

c. Inflammation and Immune Modulation: Beyond JAK1 inhibition, it might impact immune responses, cytokine production, or inflammation pathways.

d. Chemical Biology: Researchers could explore its interactions with cellular proteins, receptors, or enzymes.

e. Drug Development: As a scaffold, it could inspire the design of novel compounds with diverse pharmacological activities.

Conclusion

®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride: holds promise in JAK1 inhibition, but further investigations are needed to unlock its full potential across various scientific domains . 🌟

properties

IUPAC Name |

(3R)-1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOHQXDOOJSBC-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2CC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)

![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2507935.png)

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)